molecular formula C17H27NO4 B565586 Nadolol-d9 CAS No. 1246820-10-9

Nadolol-d9

Katalognummer: B565586
CAS-Nummer: 1246820-10-9
Molekulargewicht: 318.461
InChI-Schlüssel: VVBMERYDWHEPNU-GQALSZNTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nadolol-d9 is a deuterium-labeled analog of Nadolol, a non-selective β-adrenergic receptor blocker used clinically to manage hypertension, angina, and vascular headaches . The deuterated form replaces nine hydrogen atoms with deuterium in the tert-butyl group of the parent compound, resulting in the molecular formula C₁₇H₁₈D₉NO₄ and a molecular weight of 318.46 g/mol . Its CAS registry numbers include 1432056-38-6 (for the diastereomer mixture) and 94513-92-5 (alternative identifier), reflecting variations in stereochemical composition across suppliers .

This compound serves primarily as an internal standard in mass spectrometry due to its near-identical chemical behavior to Nadolol but distinct mass signature, enabling precise quantification in pharmacokinetic and metabolic studies .

Eigenschaften

CAS-Nummer

1246820-10-9

Molekularformel

C17H27NO4

Molekulargewicht

318.461

IUPAC-Name

6-[3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol

InChI

InChI=1S/C17H27NO4/c1-17(2,3)18-9-13(19)10-22-14-5-4-11-7-15(20)16(21)8-12(11)6-14/h4-6,13,15-16,18-21H,7-10H2,1-3H3/i1D3,2D3,3D3

InChI-Schlüssel

VVBMERYDWHEPNU-GQALSZNTSA-N

SMILES

CC(C)(C)NCC(COC1=CC2=C(CC(C(C2)O)O)C=C1)O

Synonyme

5-[3-[(1,1-Dimethylethyl-d9)amino]-2-hydroxypropoxy]-1,2,3,4-tetrahydro-2,3-naphthalenediol;  Anabet-d9;  Corgard-d9;  SQ 11725-d9;  Solgol-d9; 

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Nadolol-d9 involves the incorporation of deuterium atoms into the Nadolol molecule. This is typically achieved through the use of deuterated reagents and solvents. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-purity deuterated reagents and advanced analytical techniques is crucial in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions: Nadolol-d9 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms or other functional groups .

Wirkmechanismus

Nadolol-d9, like Nadolol, exerts its effects by blocking beta-adrenergic receptors. This action inhibits the effects of catecholamines, such as adrenaline and noradrenaline, on these receptors. The primary molecular targets are the beta-1 and beta-2 adrenergic receptors. By blocking these receptors, this compound reduces heart rate, cardiac output, and blood pressure. It also decreases the release of renin from the kidneys, further contributing to its antihypertensive effects .

Vergleich Mit ähnlichen Verbindungen

Nadolol vs. This compound

  • Structural Difference : this compound incorporates nine deuterium atoms in the tert-butyl group, increasing its molecular weight by ~9 atomic mass units compared to Nadolol .
  • Functional Difference : Nadolol is therapeutically active, while this compound is analytically inert, serving as a reference standard in LC-MS/MS to correct for matrix effects .
  • Pharmacokinetics : Nadolol undergoes renal excretion with minimal hepatic metabolism, whereas this compound’s deuterium substitution may slightly alter its metabolic stability in preclinical models .

This compound vs. Other β-Blockers

  • Metoprolol: A β₁-selective blocker with a shorter half-life (~3–7 hours) due to hepatic CYP2D6 metabolism.
  • Bunolol: A non-selective β-blocker structurally similar to Nadolol but optimized for topical ophthalmic use. Its lack of deuterium limits its analytical utility .

This compound vs. Deuterated Standards in Other Classes

  • Duloxetine-d3 HCl: A deuterated serotonin-norepinephrine reuptake inhibitor (SNRI) used similarly as an internal standard. While both compounds aid analytical quantification, their therapeutic targets and chemical backbones differ significantly .

Key Research Findings

Analytical Utility : this compound was validated in a 2021 study as a critical internal standard for quantifying Nadolol in human plasma, achieving >98% accuracy and precision across multiple batches .

Pharmacokinetic Modeling : A 2022 PBPK model for Nadolol in renal impairment leveraged this compound to simulate unchanged drug exposure, confirming its reliability in complex metabolic studies .

Synthetic Challenges: The diastereomeric mixture of this compound complicates its synthesis compared to non-chiral deuterated compounds like Duloxetine-d3, requiring advanced separation techniques .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.